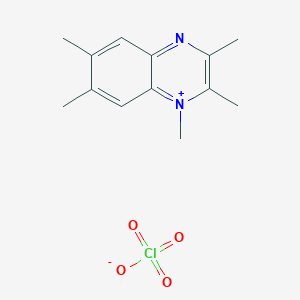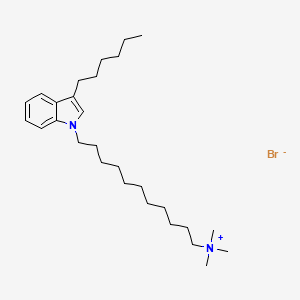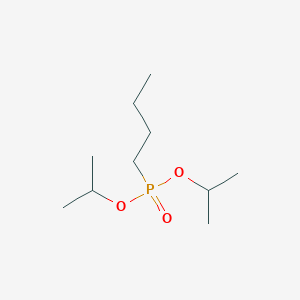
CID 71365328
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71365328” is a chemical entity with specific properties and applications. It is important to understand its synthesis, reactions, applications, and mechanisms to fully appreciate its significance in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 71365328 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
CID 71365328 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely and are typically characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
CID 71365328 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to understand its effects on cellular processes and pathways.
Industry: It is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of CID 71365328 involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 71365328 include other chemical entities with comparable structures and properties. These may include compounds with similar functional groups or molecular frameworks.
Uniqueness
This compound is unique in its specific chemical structure and the particular applications it is suited for. Its distinct properties make it valuable for certain research and industrial purposes, setting it apart from other similar compounds.
Conclusion
Understanding the synthesis, reactions, applications, and mechanisms of this compound provides valuable insights into its significance in various fields. This compound’s unique properties and versatility make it an important entity in scientific research and industrial applications.
Properties
CAS No. |
53168-05-1 |
|---|---|
Molecular Formula |
GdTl3 |
Molecular Weight |
770.4 g/mol |
InChI |
InChI=1S/Gd.3Tl |
InChI Key |
JMJYIMIQBIUYTO-UHFFFAOYSA-N |
Canonical SMILES |
[Gd].[Tl].[Tl].[Tl] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid](/img/structure/B14648277.png)





![2-{2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}-1,3-benzothiazole](/img/structure/B14648314.png)
![Ethyl 3-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14648315.png)

![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14648320.png)

![N-Methyl-N'-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14648327.png)


